Vecuronium

Anesthesiology Cardiovascular Pharmacology Hemodynamic Stability

Select Vecuronium Bromide for its unmatched hemodynamic stability in high-risk cardiac surgeries and negligible histamine release, a critical advantage for asthmatic or hemodynamically labile patients. Unlike pancuronium, it eliminates vagolytic tachycardia; unlike atracurium or mivacurium, it avoids adverse mediator release. As a WHO Essential Medicine with a well-characterized metabolite (3-desacetylvecuronium), it ensures predictable intermediate-duration neuromuscular blockade, making it the preferred formulary choice for anesthesiology departments prioritizing patient safety and protocol precision.

Molecular Formula C34H57N2O4+
Molecular Weight 557.8 g/mol
CAS No. 86029-43-8
Cat. No. B1682833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVecuronium
CAS86029-43-8
SynonymsBromide, Vecuronium
Citrate, Vecuronium
Hydrobromide, Vecuronium
Hydrochloride, Vecuronium
Maleate, Vecuronium
NC 45
NC-45
NC45
Norcuron
ORG NC 45
ORG NC45
ORG-NC 45
ORG-NC-45
ORG-NC45
ORGNC 45
ORGNC45
Phosphate, Vecuronium
Vecuronium
Vecuronium Bromide
Vecuronium Bromide, Quaternary Ion
Vecuronium Citrate
Vecuronium Hydrobromide
Vecuronium Hydrochloride
Vecuronium Maleate
Vecuronium Phosphate
Molecular FormulaC34H57N2O4+
Molecular Weight557.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C
InChIInChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyBGSZAXLLHYERSY-XQIGCQGXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.86e-05 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vecuronium Bromide CAS 86029-43-8: Baseline Specifications for Intermediate-Duration Neuromuscular Blockade


Vecuronium bromide (CAS 86029-43-8) is a synthetic, monoquaternary aminosteroid, non-depolarizing neuromuscular blocking agent (NMBA) [1]. It is designed as an intermediate-duration muscle relaxant, acting as a competitive antagonist at the nicotinic acetylcholine receptor on the post-junctional motor endplate [1]. As a homolog of pancuronium, its structural modification (absence of a quaternizing methyl group) was a deliberate design to eliminate vagolytic activity while retaining potency [2]. It is supplied as a sterile, lyophilized powder for intravenous administration and is an established, off-patent medication listed on the World Health Organization's Model List of Essential Medicines [3]. The USP monograph specifies an assay range of 98.0% to 102.0% on a dried basis for the active pharmaceutical ingredient .

Why Vecuronium (CAS 86029-43-8) Cannot Be Directly Substituted by Other Aminosteroid or Benzylisoquinoline NMBAs


Substituting vecuronium with other non-depolarizing neuromuscular blocking agents (NMBAs) without quantitative adjustment of dosing and timing protocols introduces quantifiable clinical risks due to significant differences in potency, hemodynamic profiles, and the potential for adverse mediator release. While vecuronium shares a steroidal backbone with pancuronium and rocuronium, it exhibits a distinct cardiovascular stability profile, lacking the vagolytic tachycardia of pancuronium [1] and showing greater hemodynamic stability than rocuronium in specific patient populations [2]. Furthermore, its negligible histamine release profile differentiates it from benzylisoquinoline alternatives like atracurium and mivacurium, making it a preferred choice in patients where cardiovascular or respiratory stability is paramount [3]. The presence of an active, long-lasting metabolite (3-desacetylvecuronium) further mandates that generic substitution is not trivial, especially in the context of prolonged infusions or in patients with impaired clearance [4].

Vecuronium CAS 86029-43-8: Quantitative Evidence for Differential Selection Against Key Comparators


Cardiovascular Stability: Superior Hemodynamic Profile in High-Risk Cardiac Surgery

In a head-to-head study of 90 patients undergoing elective coronary artery bypass graft (CABG) surgery, vecuronium demonstrated superior cardiovascular stability compared to both rocuronium and atracurium. The study concluded vecuronium was associated with a better and more cardiac favorable hemodynamic profile, with statistically significant differences observed [1].

Anesthesiology Cardiovascular Pharmacology Hemodynamic Stability Neuromuscular Blockade

Onset and Intubation Quality: A Quantitative Trade-off Against Rocuronium

Rocuronium provides a significantly faster onset of action, which translates to a higher proportion of 'excellent' intubating conditions at 60 seconds. Vecuronium offers a slower, but predictable onset with excellent intubating conditions achieved in the majority of patients, but at a later time point. The difference is quantifiable and guides the choice between a faster-acting agent and one with a more stable hemodynamic profile [1]. A separate study confirmed rocuronium's faster onset (p=0.0001) and also noted a 36% increase in heart rate with rocuronium versus stability with vecuronium (p=0.0008) [2].

Anesthesiology Pharmacodynamics Rapid Sequence Intubation Neuromuscular Blockade

Pharmacokinetic Basis for Shorter Duration of Action vs. Pancuronium

Vecuronium's significantly faster plasma clearance and shorter elimination half-life compared to pancuronium provide a direct pharmacokinetic basis for its shorter duration of neuromuscular blockade. This makes vecuronium more suitable for intermediate-duration surgical procedures where a long-acting relaxant like pancuronium would necessitate a prolonged recovery period or pharmacological reversal [1].

Pharmacokinetics Drug Clearance Neuromuscular Blockade Anesthesiology

Minimal Histamine Release vs. Atracurium and Mivacurium

Vecuronium, like cisatracurium, demonstrates a lack of systemic or cutaneous histamine release, a key differentiator from benzylisoquinoline NMBAs such as atracurium and mivacurium [1]. In a double-blind study, no patient receiving vecuronium or cisatracurium showed evidence of histamine release as measured by plasma histamine and tryptase levels, confirming its hemodynamic stability is not compromised by this mechanism [1]. This contrasts with the established histamine-releasing potential of atracurium [2].

Immunopharmacology Anesthesiology Adverse Drug Reactions Histamine Release

Potency and Safety Margin vs. Pancuronium in a Preclinical Model

In a preclinical model, vecuronium demonstrated a vastly superior safety margin regarding cardiac vagal blockade compared to pancuronium. This quantitative difference directly translates to the clinical observation of greater cardiovascular stability and a lack of tachycardia with vecuronium, a major side effect of its predecessor [1].

Comparative Pharmacology Preclinical Safety Vagolytic Activity Aminosteroid NMBAs

High-Value Application Scenarios for Vecuronium (CAS 86029-43-8) Based on Quantitative Evidence


Anesthesia for Patients with Compromised Cardiovascular Function

Procurement and protocol development for cardiovascular surgery. The evidence from a direct comparison in CABG surgery [1] supports the selection of vecuronium as the neuromuscular blocker of choice when maintaining hemodynamic stability is critical. Its superior profile compared to rocuronium and atracurium in this setting makes it a first-line agent for high-risk cardiac patients.

Elective Surgical Procedures with Intermediate Duration

Formulary selection for intermediate-duration surgeries. The pharmacokinetic data versus pancuronium [1] provides a quantitative justification for using vecuronium for procedures lasting ~30-60 minutes. Its more rapid clearance and shorter half-life reduce recovery time and the potential for residual paralysis compared to long-acting agents like pancuronium.

Use in Patients at Risk for Histamine-Mediated Adverse Events

Clinical protocols for patients with asthma, allergies, or hemodynamic lability. The evidence of negligible histamine release with vecuronium [1] positions it as a safer alternative to atracurium or mivacurium. This is a critical differentiator for patient safety and can guide procurement for anesthesiology departments with a high volume of such patients.

Preclinical Pharmacology and Receptor Binding Studies

In vitro and in vivo research requiring a pure steroidal NMBA with well-characterized metabolites. The defined activity of its principal metabolite, 3-desacetylvecuronium [1], and its high vagal safety margin compared to pancuronium [2] make vecuronium a valuable tool for studying neuromuscular junction physiology and drug-receptor interactions, where the confounding factor of vagolysis must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vecuronium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.